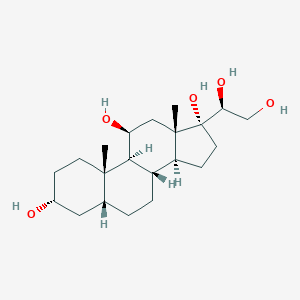
Cortol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of Cortol involves complex chemical processes, including the use of cortol 20, 21-diacetates and cortolone 20, 21-diacetates as key intermediates. These compounds are pivotal in the production of Cortol 3-glucuronides and cortolone 3-glucuronides through a series of reductions, acetylations, and the Koenigs-Knorr reaction (Hosoda, Hosoda, & Nambara, 1984); (Hosoda, Osanai, & Nambara, 1991). These steps highlight the intricate nature of chemical synthesis in creating biologically relevant compounds.
Molecular Structure Analysis
The molecular structure of Cortol is crucial for understanding its chemical behavior and interactions. Covalent organic frameworks (COFs) provide a foundational understanding for analyzing molecular structures through covalent bonds, offering insights into the geometric precision and structural control achievable in compounds like Cortol (Lohse & Bein, 2018); (Diercks & Yaghi, 2017). These frameworks are instrumental in designing rigid porous structures with high regularity, which could be analogous to understanding Cortol's molecular architecture.
Chemical Reactions and Properties
Cortol's chemical properties are influenced by its interactions and reactions with other compounds. The electrochemical reduction of CO2 to synthesis gas with controlled CO/H2 ratios illustrates a type of reaction that could be relevant in the context of Cortol's chemical reactivity, showcasing how palladium (Pd) nanoparticles can influence the outcome of chemical reactions (Sheng et al., 2017). This example underscores the importance of catalysts and reaction conditions in determining the chemical properties of compounds like Cortol.
Physical Properties Analysis
Understanding Cortol's physical properties requires examining its crystallinity, porosity, and thermal stability, among other characteristics. The design and synthesis of 3D covalent organic frameworks (COFs) provide a relevant framework for this analysis, given their high thermal stabilities, surface areas, and low densities, which are critical for evaluating Cortol's physical attributes (El‐Kaderi et al., 2007). These properties are essential for understanding the stability and potential applications of Cortol in various scientific fields.
Chemical Properties Analysis
The chemical properties of Cortol can be inferred from studies on covalent organic frameworks (COFs) and their applications in gas separation, energy storage, and catalysis (Kandambeth, Dey, & Banerjee, 2018). These studies provide insights into the chemical stability, reactivity, and functionalization potential of Cortol, highlighting its role in chemical reactions and its interaction with various chemical agents.
Applications De Recherche Scientifique
Educational Applications : The CoRT Program was found to significantly improve expository writing skills in primary Year 6 students, suggesting its utility in enhancing the teaching and learning process (Maniam, Thanasamy, Sentna Raja, & Aluemalai, 2020).
Epidemiological Studies : A high-throughput assay developed for Cortol, Cortone, and Melatonin detection in oral fluid samples is useful for studying the effects of circadian cycle disruption (Fustinoni, Polledri, & Mercadante, 2013).
Neuroscience and Behavior : Long-term corticosterone application in rats was shown to reduce working and reference memory, potentially affecting neuronal insulin receptors in a similar way as streptozotocin (Hoyer & Lannert, 2008).
Endocrinology and Physiology : Corticosterone (CORT) plays a complex role in glucose mobilization in snakes during acute stress (Neuman-Lee, Hudson, Webb, & French, 2019) and is involved in modulating reproductive and immune systems trade-offs in lizards (French, McLemore, Vernon, Johnston, & Moore, 2007).
Stress Research and Endocrinology : Expanding the study of cortisol and corticosterone in wild vertebrates is essential for understanding their role in mineral-water balance and interactions with other hormones (Vera, Zenuto, & Antenucci, 2017).
Immunology : A mild elevation in corticosterone may sensitize IL-1β responses in microglia-like cells, offering insights into both pro- and anti-inflammatory effects of CORT (Liu, Mustafa, Barratt, & Hutchinson, 2018).
Research Integrity Issues : Instances of research misconduct involving Joseph H. Cort, who fabricated data on hormone synthesis, highlight the importance of ethical practices in scientific research (Walsh, 1983; Budiansky, 1983).
Analytical Chemistry : Gas chromatography has been successfully used for the determination of urinary cortols and cortolones, illustrating the method's effectiveness in steroid analysis (Rosenfeld, 1965; 1964).
Microbiology and Steroid Biochemistry : The synthesis of cortol involves specific enzymatic actions by Bifidobacterium adolescentis and Clostridium paraputrific, demonstrating the role of gut microbiota in steroid metabolism (Winter, Cerone-McLernon, O'Rourke, Ponticorvo, & Bokkenheuser, 1982).
Mécanisme D'action
Target of Action
Cortol, also known as alpha-cortol, is a type of glucocorticoid . Glucocorticoids are steroid hormones that bind to the glucocorticoid receptor (GR), which belongs to the nuclear receptor superfamily of transcription factors . The primary targets of cortol are therefore the glucocorticoid receptors present in almost every cell in the body .
Mode of Action
Cortol interacts with its targets, the glucocorticoid receptors, to exert its effects . Upon binding to the GR, cortol triggers a conformational change in the receptor, allowing it to translocate into the nucleus and regulate gene expression . This regulation can either upregulate or downregulate the synthesis of various proteins, including cytokines, chemokines, adhesion molecules, receptors, and many enzymes .
Biochemical Pathways
Cortol affects multiple biochemical pathways due to its broad physiological effects . As a glucocorticoid, cortol plays a vital role in physiological processes such as electrolyte and fluid balance, cardiovascular homeostasis, carbohydrate, protein and lipid metabolism, immune and inflammatory responses . The exact pathways affected can vary depending on the cell type and the specific physiological or pathological context .
Pharmacokinetics
The pharmacokinetics of cortol involve its absorption, distribution, metabolism, and excretion (ADME). As a glucocorticoid, it is expected that cortol would be well absorbed following administration, widely distributed in the body due to its lipophilic nature, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of cortol’s action are diverse due to its broad physiological roles . These effects include anti-inflammatory and immunosuppressive actions, regulation of metabolism, and influence on cardiovascular function . The specific effects can vary depending on the cell type and the specific physiological or pathological context .
Action Environment
The action, efficacy, and stability of cortol can be influenced by various environmental factors. These may include the presence of other hormones or drugs, the nutritional status of the individual, and various physiological or pathological conditions . .
Propriétés
IUPAC Name |
(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18-,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPUNPBUZDTHJI-XPOJVAQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862093 | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cortol | |
CAS RN |
516-38-1 | |
| Record name | Cortol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=516-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000516381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60459 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 20alpha-Cortol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-CORTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5IHL40EHNB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003180 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are Cortol compounds, and how are they formed?
A1: Cortol compounds, including α-cortol (Cortol) and β-cortol, are C-20 reduced metabolites of cortisol. They are formed through a series of enzymatic reactions involving reduction at the C-20 position of cortisol precursors like tetrahydrocortisol (THF) and cortolone. [, , , ]
Q2: How is the excretion of Cortol compounds affected in patients with liver cirrhosis?
A2: Patients with liver cirrhosis show a distinctive pattern of altered cortisol metabolism. Research indicates a decreased excretion of tetrahydrocortisone and a significant increase in the levels of 17-OH,20,21-glycols, primarily Cortols, compared to healthy individuals. []
Q3: Does the presence of a portacaval shunt impact the excretion of Cortol compounds in cirrhotic patients?
A3: Research suggests that the altered cortisol metabolite pattern, including decreased tetrahydrocortisone and increased Cortolones, is independent of the presence or absence of a portacaval shunt in cirrhotic patients. []
Q4: How do the urinary excretion patterns of Cortol and other cortisol metabolites change after a major surgical trauma, such as cardiac surgery?
A4: Studies show a marked reduction in the inactivation of cortisol into cortisone following major surgical trauma. This reduction is likely due to substrate overload of the 11beta-hydroxysteroid dehydrogenase enzyme, leading to an elevated ratio of cortisol metabolites (including Cortols) to cortisone metabolites in urine. []
Q5: What insights can be gained from examining the ratios of different cortisol metabolites in urine?
A5: Calculating ratios of various cortisol metabolites provides insights into specific enzymatic activities. For instance, the ratio of (tetrahydrocortisol + allotetrahydrocortisol)/tetrahydrocortisone reflects 11β-hydroxysteroid dehydrogenase type 1 activity, while the cortols/cortolones ratio is also indicative of this enzyme's activity. []
Q6: What is the significance of the ratio of cortisol metabolites to cortisone metabolites (CMR) in understanding postoperative recovery after cardiac surgery?
A6: The CMR is significantly elevated in patients after cardiac surgery compared to healthy controls, indicating a reduced cortisol inactivation. This altered metabolism may lead to variations in tissue corticoid sensitivity compared to physiological conditions. []
Q7: How does the excretion of Cortol and other cortisol metabolites differ between lean women with polycystic ovary syndrome (PCOS) and lean controls?
A7: Research has shown that lean women with PCOS excrete higher levels of Cortol, Cortolones, and other cortisol metabolites (tetrahydrocortisone, β-cortol + β-cortolone) compared to lean controls, suggesting an altered cortisol metabolism in PCOS. []
Q8: What is the relationship between insulin sensitivity and the excretion of Cortol and other cortisol metabolites in women with PCOS?
A8: While insulin appears to enhance 5alpha-reduction of steroids in PCOS, no direct correlation has been found between insulin sensitivity and the excretion levels of Cortol or other specific cortisol metabolites in women with PCOS. []
Q9: How does obesity impact the excretion of Cortol and other cortisol metabolites in children and adolescents?
A9: Compared to normal-weight children, those with obesity, particularly in the prepubertal stage, demonstrate higher excretion of various steroid metabolites, including α-Cortol and α-Cortolone, indicating enhanced adrenal steroidogenesis. The differences become less pronounced with puberty progression. []
Q10: Is there a difference in Cortol excretion between children with and without idiopathic short stature (ISS)?
A10: Studies show that children and adolescents diagnosed with ISS exhibit significantly lower excretion rates of various steroid hormones, including Cortol and Cortolone, compared to their healthy counterparts. []
Q11: What are the key findings regarding the metabolism of cortisol and corticosterone in macaque monkeys?
A11: Research on macaque monkeys shows that they primarily excrete glucuronide conjugates of 11-oxygenated-17-oxosteroids as the main cortisol metabolites. Interestingly, 3β-cortol and 3β-cortolone, not typically found in human urine, were identified in this species. [] Additionally, corticosterone metabolism in macaques predominantly leads to glucuronide conjugates of hexahydroCompound A and hexahydrocorticosterone. []
Q12: How does the excretion pattern of Cortol and other corticosteroids in rhesus monkeys compare to that of humans?
A12: Studies indicate a comparable pattern of corticosteroid excretion between rhesus monkeys and humans, suggesting their potential use in research on adrenocortical function and cortisol metabolism. [, ]
Q13: Can fecal bacteria from humans and rats metabolize cortisol to produce Cortol?
A13: Yes, studies have shown that fecal bacteria, particularly Bifidobacterium adolescentis, can metabolize cortisol into 20β-dihydrocortisol, which is further converted into Cortol by Clostridium paraputrificum. These findings suggest a role of gut microbiota in cortisol metabolism. []
Q14: What is the metabolic fate of Cortol in the human gut?
A14: Research indicates that Cortol is resistant to further breakdown by human fecal flora, suggesting it acts as a metabolic end product in the gut. []
Q15: What analytical techniques are commonly employed to measure Cortol and other cortisol metabolites?
A15: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for quantifying Cortol and other steroid metabolites in urine. This method offers high sensitivity and specificity for analyzing complex biological samples. [, , , ]
Q16: How does the use of multi-column liquid chromatography contribute to the analysis of Cortol and other urinary steroids?
A16: Multi-column liquid chromatography enables the separation and quantification of various urinary steroids, including Cortol and its isomers, with high resolution and reproducibility. This technique allows for a comprehensive analysis of steroid profiles in various physiological and pathological states. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



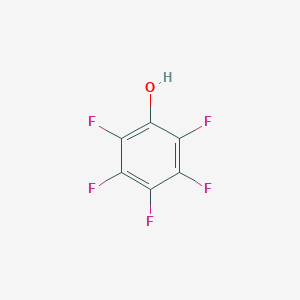
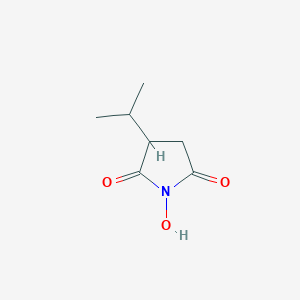
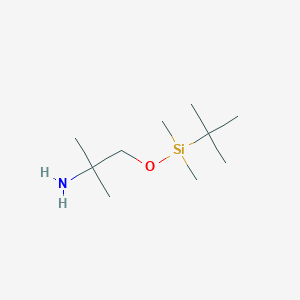
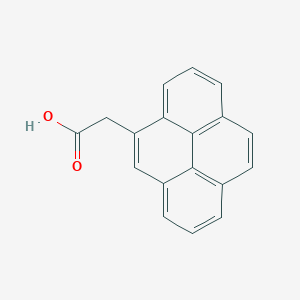

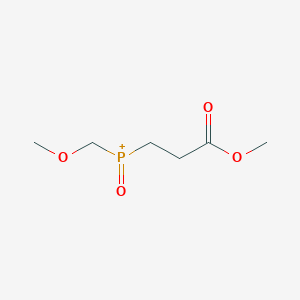
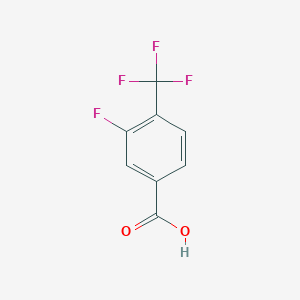
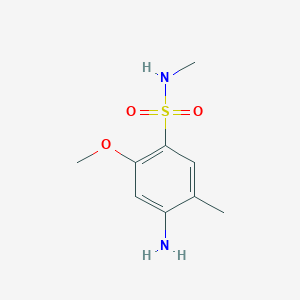
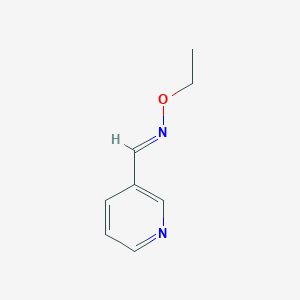



![(S)-2-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B44949.png)
